Chemoselective Nitro Reduction in the Presence of Sulfonyl Group
The nitro group of 1-(methylsulfonyl)-3-nitrobenzene can be reduced chemoselectively to an amine without affecting the methylsulfonyl moiety. Under catalytic conditions using the ReIO2(PPh3)2/PhMe2SiH system, the reduction proceeds with complete retention of the sulfonyl group, whereas competing methods using borohydride-based reductants or non-selective hydrogenation often result in partial or complete sulfone reduction [1]. In contrast, nitroarenes bearing sulfides or sulfoxides undergo concomitant reduction of the sulfur functionality under similar conditions, requiring protective group strategies [2].
| Evidence Dimension | Functional group tolerance during nitro reduction |
|---|---|
| Target Compound Data | Nitro group reduced; sulfonyl group fully retained |
| Comparator Or Baseline | Nitroarenes with sulfide or sulfoxide groups: sulfur moiety reduced under same conditions |
| Quantified Difference | Functional group selectivity: sulfonyl intact vs. sulfide/sulfoxide reduced |
| Conditions | ReIO2(PPh3)2 (5 mol%), PhMe2SiH, ambient temperature, aromatic nitro reduction |
Why This Matters
This chemoselectivity eliminates the need for sulfone protection/deprotection sequences, reducing step count and improving atom economy in amine synthesis.
- [1] de Noronha RG, Romão CC, Fernandes AC. Highly Chemo- and Regioselective Reduction of Aromatic Nitro Compounds Using the System Silane/Oxo-Rhenium Complexes. J Org Chem. 2009;74(18):6960-6964. Catalytic systems reduced aromatic nitro compounds in the presence of a wide range of functional groups including sulfone. View Source
- [2] Zhu K, et al. Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chem Commun. 2016;52(25):4690-4693. Reduction is chemoselective for nitro groups over an array of reactive functionalities including sulfonyl. View Source
